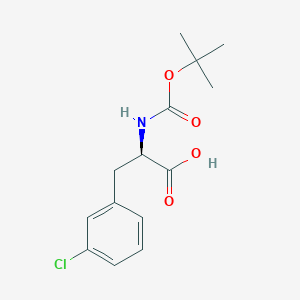

Boc-3-chloro-D-phenylalanine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZHBTHQISEPPP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427297 | |

| Record name | Boc-3-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80102-25-6 | |

| Record name | Boc-3-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of Boc-3-chloro-D-phenylalanine?

An In-depth Technical Guide to the Physicochemical Properties of Boc-3-chloro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 80102-25-6) is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis.[1] The incorporation of a chlorine atom at the meta position of the phenyl ring and the presence of the D-chiral center provide unique steric and electronic properties, which can modulate the pharmacological profiles of parent compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine is standard for controlled, stepwise peptide synthesis, ensuring specificity in the creation of complex therapeutic peptides and drug candidates.[2] A thorough understanding of its physicochemical properties is fundamental for its effective application in research and development, influencing factors from reaction conditions and solubility to the pharmacokinetic characteristics of the final molecule.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized below. These parameters are essential for designing synthetic routes, developing analytical methods, and predicting the behavior of the molecule in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 80102-25-6 | [2] |

| Molecular Formula | C14H18ClNO4 | [2][3] |

| Molecular Weight | 299.8 g/mol | [2][3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 104-109 °C | [2] |

| Optical Rotation | [α]D20 = +22 ± 2º (c=1 in DMF) | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Solubility | Insoluble in water; Soluble in solvents like Dimethylformamide (DMF), ethanol, and ethyl acetate.[4] | |

| Storage Conditions | Store at 0-8 °C | [2] |

Experimental Protocols

The determination of physicochemical properties requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline solids.[5] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature at which the substance transitions from solid to liquid is recorded.[6]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a glass capillary tube to a height of 2-3 mm.[7] Tap the sealed end of the tube gently on a hard surface to compact the powder.[8]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).[8]

-

Heating:

-

Observation & Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Solubility Assessment

Solubility is a critical parameter for drug formulation and delivery. For amino acid derivatives, it is often dependent on the solvent's polarity and pH.[9]

Principle: The solubility of a substance is the maximum amount of that substance that can be dissolved in a given volume of solvent at a specified temperature.

Methodology:

-

Solvent Selection: Prepare vials containing various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMF).

-

Sample Addition: Add a small, pre-weighed amount of this compound to each vial.

-

Equilibration: Agitate the vials (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet any undissolved solid.

-

Quantification: Carefully extract an aliquot of the supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The measured concentration represents the solubility in that solvent.

Determination of pKa (UV-Metric Titration)

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Principle: The UV-Vis absorbance spectrum of a compound often changes as its ionization state changes with pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa can be calculated.[10]

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).[10]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Measurement: In a 96-well UV-transparent microtiter plate, add a small aliquot of the stock solution to each well, followed by the different pH buffers.[10]

-

Analysis: Measure the UV absorbance of each well at a predetermined wavelength using a plate reader. The wavelength should be chosen where the absorbance difference between the ionized and non-ionized forms is maximal.

-

Data Processing: Plot absorbance versus pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.[11]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD determination) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[10][12]

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add the second phase to create a known volume ratio (e.g., 1:1).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the sample to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the analyte in both the n-octanol and aqueous layers using HPLC.[10][12]

-

Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Visualized Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel amino acid derivative like this compound.

Caption: General workflow for the physicochemical characterization of a research compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Page loading... [wap.guidechem.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. mt.com [mt.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to Boc-3-chloro-D-phenylalanine: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3-chloro-D-phenylalanine, a crucial amino acid derivative in the field of peptide synthesis and medicinal chemistry. We will delve into its structural characteristics, stereochemical importance, and its role in the development of novel therapeutics.

Core Molecular Structure and Physicochemical Properties

N-Boc-3-chloro-D-phenylalanine is a synthetically modified, non-proteinogenic amino acid. Its structure consists of a D-phenylalanine backbone where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a chlorine atom is substituted at the meta- (3-) position of the phenyl ring.[1] The Boc group is a common protecting group in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[2] It is typically removable under mild acidic conditions.[1]

The presence of the chlorine atom on the phenyl ring significantly influences the molecule's properties. The electron-withdrawing nature of chlorine can alter the acidity of nearby protons and affect the reactivity of the aromatic ring.[1] This halogenation also increases the lipophilicity of the molecule, which can be a desirable trait in drug design for improving membrane permeability and oral bioavailability.[1]

Table 1: Physicochemical Properties of Boc-3-chloro-D-phenylalanine

| Property | Value | Reference |

| CAS Number | 80102-25-6 | [3] |

| Molecular Formula | C14H18ClNO4 | [3] |

| Molecular Weight | 299.8 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 104-109 °C | [3] |

| Optical Rotation | [a]D20 = +22 ± 2º (c=1 in DMF) | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage | 0-8 °C | [3] |

Stereochemistry and Its Significance

The stereochemistry of this compound is a critical aspect of its function. The "D" designation indicates that it is the D-enantiomer of the amino acid. This specific stereochemical configuration is crucial for its applications in designing peptides with unique biological functions that are distinct from their naturally occurring L-counterparts.[1] The D-chirality can confer resistance to enzymatic degradation, leading to a longer in vivo half-life of the resulting peptide-based drugs.[2] The specific optical rotation of +22 ± 2º confirms its enantiomeric purity.[3]

References

A Technical Guide to Boc-3-chloro-D-phenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-3-chloro-D-phenylalanine is a non-canonical amino acid derivative that serves as a critical building block in modern peptide synthesis and drug discovery. The incorporation of a chlorine atom onto the phenyl ring of D-phenylalanine offers unique steric and electronic properties that can significantly influence the biological activity, metabolic stability, and conformational preferences of synthetic peptides. This guide provides an in-depth overview of the physicochemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in the development of novel therapeutics.

Core Compound Properties

This compound, systematically named (R)-2-((tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, is a derivative of the amino acid D-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into a growing peptide chain.

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 80102-25-6 | [1] |

| Molecular Formula | C14H18ClNO4 | [1] |

| Molecular Weight | 299.8 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 104-109 °C | [1] |

| Optical Rotation | [α]D20 = +22 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for medicinal chemists and peptide scientists. The presence of the chlorine atom can introduce beneficial properties to a peptide, such as:

-

Enhanced Biological Activity: The chloro-substituent can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets. Peptides containing phenylalanine have been noted for their higher affinity for cancer cell membranes.[2]

-

Increased Metabolic Stability: The modification can make the peptide more resistant to enzymatic degradation, prolonging its half-life in biological systems.

-

Conformational Constraint: The halogen atom can influence the peptide's secondary structure, locking it into a more bioactive conformation.

This amino acid derivative is particularly utilized in the design of peptide-based therapeutics in fields like oncology and neurology.[1]

Experimental Protocols: Incorporation via Boc-SPPS

The most common method for incorporating this compound into a peptide is through Boc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for a manual synthesis cycle.

Materials and Reagents

-

This compound

-

Appropriate solid support resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

-

Reaction vessel for SPPS

-

Shaker or agitator

Step-by-Step Synthesis Cycle

This protocol outlines the steps for a single coupling cycle to add this compound to a resin-bound peptide chain with a free N-terminal amine.

Step 1: Resin Swelling

-

Place the peptide-resin into the reaction vessel.

-

Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the solvent.

Step 2: Boc Deprotection

-

Wash the resin with DCM (3 times).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[3][4]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.[3]

Step 3: Neutralization

-

Add a solution of 10% DIEA in DCM to the resin.[3]

-

Agitate for 2 minutes and drain. Repeat this step once.

-

Wash the resin with DCM (5 times) to remove excess base.[3] The resin now has a free amine ready for coupling.

Step 4: Amino Acid Coupling

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin's loading capacity) in a minimal amount of DMF.

-

In another vial, dissolve the coupling agent, such as DCC (3 equivalents), in DCM.[3]

-

Add the dissolved this compound to the neutralized resin in the reaction vessel.

-

Add the coupling agent solution to the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature.[3]

-

Monitor the reaction's completion using a qualitative test (e.g., Kaiser test). A negative result indicates a successful coupling.[3]

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin with DMF (3 times) and then DCM (3 times) to remove any unreacted reagents and byproducts.[3]

The resin is now ready for the next deprotection and coupling cycle.

Visualization of Experimental Workflow

The logical flow of the Boc-SPPS cycle for incorporating this compound can be visualized as follows.

Conclusion

This compound is a specialized chemical building block that provides medicinal chemists with a valuable tool to modulate the properties of synthetic peptides. Its successful incorporation, primarily through well-established Boc-SPPS protocols, can lead to the development of novel peptide therapeutics with enhanced stability and biological activity. The detailed protocols and workflow provided in this guide serve as a foundational resource for researchers aiming to leverage the unique characteristics of this non-canonical amino acid in their drug discovery and development efforts.

References

Technical Guide: Spectroscopic and Analytical Characterization of Boc-3-chloro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-D-phenylalanine is a crucial amino acid derivative employed in peptide synthesis and pharmaceutical research.[1] The presence of a chlorine atom on the phenyl ring enhances its chemical reactivity and specificity, making it a valuable building block for creating bioactive peptides and drug candidates.[1] The tert-butyloxycarbonyl (Boc) protecting group facilitates selective deprotection, which is essential for the synthesis of complex peptides with high purity and yield.[1] This guide provides a comprehensive overview of the available spectral data and analytical methodologies for the characterization of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | Boc-D-Phe(3-Cl)-OH, Boc-m-chloro-D-Phe-OH, (R)-Boc-2-amino-3-(3-chlorophenyl)propionic acid | [1] |

| CAS Number | 80102-25-6 | [1] |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [1][2] |

| Molecular Weight | 299.75 g/mol | [2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 104-109 °C | [1] |

| Optical Rotation | [α]D²⁰ = +22 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Boc-3-chloro-phenylalanine, based on data for the L-enantiomer and related structures.

Table 1: ¹H NMR Spectral Data (Expected)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Boc (t-butyl) | ~1.4 | singlet | 9H |

| β-CH₂ | ~3.0 - 3.2 | multiplet | 2H |

| α-CH | ~4.3 - 4.5 | multiplet | 1H |

| NH | ~5.0 - 5.2 | doublet | 1H, coupling to α-CH |

| Aromatic CH | ~7.1 - 7.3 | multiplet | 4H |

| COOH | ~10 - 12 | broad singlet | 1H, may not be observed depending on solvent |

Table 2: ¹³C NMR Spectral Data (Expected)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Boc C(CH₃)₃ | ~28.5 |

| β-CH₂ | ~37.5 |

| α-CH | ~55.0 |

| Boc C(CH₃)₃ | ~80.0 |

| Aromatic CH | ~127 - 135 |

| Aromatic C-Cl | ~134.5 |

| Boc C=O | ~155.5 |

| COOH | ~175.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching, broad |

| ~3400 | N-H (Amine) | Stretching |

| ~3030 | C-H (Aromatic) | Stretching |

| ~2980, 2930 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1690 | C=O (Carbamate) | Stretching |

| ~1520 | N-H | Bending |

| ~1450, 1370 | C-H (Aliphatic) | Bending |

| ~1160 | C-O | Stretching |

| ~800 - 750 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 300.0997 | Calculated for C₁₄H₁₉ClNO₄⁺ |

| [M+Na]⁺ | 322.0816 | Calculated for C₁₄H₁₈ClNO₄Na⁺ |

| [M-H]⁻ | 298.0852 | Calculated for C₁₄H₁₇ClNO₄⁻ |

Experimental Protocols

Synthesis of this compound

A general procedure for the N-tert-butoxycarbonylation of an amino acid involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Materials:

-

3-chloro-D-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

Dioxane or tert-butanol and water

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl) or potassium bisulfate (KHSO₄)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-chloro-D-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of dioxane/water or tert-butanol/water with triethylamine.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the organic solvent under reduced pressure.

-

Adjust the pH of the aqueous residue to ~2-3 with 1 M HCl or KHSO₄.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45-degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[4]

-

For electrospray ionization (ESI), a small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode, or a small amount of ammonium hydroxide for negative ion mode.[4]

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in either positive or negative ion mode using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

Workflow and Pathway Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a protected amino acid.

References

Solubility and Stability of Boc-3-chloro-D-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-tert-butyloxycarbonyl-3-chloro-D-phenylalanine (Boc-3-chloro-D-phenylalanine), a critical building block in peptide synthesis and pharmaceutical development. Understanding these properties is paramount for its effective use in laboratory and manufacturing settings, ensuring optimal reaction conditions, formulation, and storage. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates information from structurally related compounds and established principles of organic chemistry to provide reliable estimates and detailed experimental protocols.

Physicochemical Properties

This compound is a white to off-white powder. Its structure consists of a D-phenylalanine core where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a chlorine atom is substituted at the meta-position of the phenyl ring.

| Property | Value |

| Molecular Formula | C₁₄H₁₈ClNO₄ |

| Molecular Weight | 299.75 g/mol |

| Appearance | White to off-white powder |

| Storage | 0-8 °C, desiccated |

Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophobic phenyl ring and the polar carboxylic acid and carbamate moieties. The bulky, nonpolar Boc group also significantly influences its solubility characteristics.

Based on data from analogous compounds, such as N-Boc-L-phenylalanine and other Boc-protected amino acids, the following solubility profile can be expected. It is crucial to note that these are qualitative estimates, and experimental verification is recommended for precise applications.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | For a similar compound, N-Boc-L-phenylalanine methyl ester, solubility is reported to be as high as 200 mg/mL.[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Generally an excellent solvent for Boc-protected amino acids. |

| Dichloromethane (DCM) | Chlorinated | Soluble | A common solvent for peptide synthesis and reactions involving this compound. |

| Tetrahydrofuran (THF) | Ether | Soluble | Good solubility is expected. |

| Methanol (MeOH) | Polar Protic | Soluble | N-Boc-L-phenylalanine is known to be soluble in methanol.[2] |

| Ethanol (EtOH) | Polar Protic | Moderately Soluble | Solubility is likely to be lower than in methanol. |

| Ethyl Acetate (EtOAc) | Ester | Moderately Soluble | Often used in workup and purification procedures. |

| Acetone | Ketone | Sparingly Soluble | May require warming or sonication to achieve significant dissolution. |

| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | Lower solubility is expected compared to smaller alcohols. |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | |

| Water | Aqueous | Insoluble | The hydrophobic nature of the molecule limits its solubility in water. |

| Hexanes/Heptanes | Nonpolar | Insoluble | The polarity of the carboxylic acid and carbamate groups prevents dissolution. |

Stability Profile

The stability of this compound is primarily influenced by the lability of the Boc protecting group under specific conditions. The chloro-substituted phenyl ring is generally stable under typical laboratory manipulations.

pH Sensitivity

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. This deprotection reaction is the most significant degradation pathway. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and decomposes to the free amine (3-chloro-D-phenylalanine) and carbon dioxide. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.

-

Neutral and Basic Conditions: this compound is generally stable under neutral and basic conditions. The Boc group is resistant to hydrolysis by bases and common nucleophiles.

Thermal Stability

Elevated temperatures can induce the thermal cleavage of the Boc group, leading to the same degradation products as acid-catalyzed deprotection. While this process typically requires higher temperatures than acidic deprotection, prolonged exposure to even moderate heat should be avoided to maintain the integrity of the compound.

Photostability

Table 2: Summary of Stability under Forced Degradation Conditions

| Stress Condition | Stability | Primary Degradation Products |

| Acidic (e.g., 1M HCl, TFA) | Labile | 3-chloro-D-phenylalanine, CO₂, Isobutylene |

| Basic (e.g., 1M NaOH) | Stable | No significant degradation expected. |

| Oxidative (e.g., 3% H₂O₂) | Likely Stable | The core structure is relatively robust to mild oxidation. |

| Thermal (e.g., > 60°C) | Potentially Labile | 3-chloro-D-phenylalanine, CO₂, Isobutylene |

| Photolytic (UV/Vis light) | Potentially Labile | Degradation products may vary. |

Experimental Protocols

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol is based on the widely used shake-flask method.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After shaking, allow the vial to stand to let the undissolved solid settle.

-

Centrifuge the vial to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or g/100mL.

Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound and to develop a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for mobile phase preparation

-

HPLC system with a photodiode array (PDA) or UV detector

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

Part A: Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1M NaOH, and dilute it for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep the mixture at room temperature or slightly elevated temperature for a defined period. At each time point, withdraw a sample, neutralize it with 1M HCl, and dilute it for HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep the mixture at room temperature for a defined period. At each time point, withdraw a sample and dilute it for HPLC analysis.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a thermostatic oven at an elevated temperature (e.g., 80 °C). At defined time points, withdraw samples for HPLC analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark. At defined time points, withdraw samples for HPLC analysis.

Part B: Stability-Indicating HPLC Method Development

-

Initial Method Screening: Develop a reverse-phase HPLC method. A C18 column is a good starting point. Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with a buffer like ammonium acetate or phosphate buffer).

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies into the HPLC system.

-

Method Optimization: The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks. Adjust the gradient slope, mobile phase pH, column temperature, and flow rate to optimize the separation. A PDA detector is useful for assessing peak purity and identifying the optimal detection wavelength.

-

Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Caption: Experimental workflow for solubility and stability assessment.

Caption: Factors affecting the stability of this compound.

Conclusion

This compound demonstrates good solubility in common polar aprotic and chlorinated organic solvents, making it highly compatible with standard peptide synthesis and medicinal chemistry protocols. Its primary stability liability is the acid-labile Boc protecting group, which necessitates careful control of pH during synthesis, workup, and storage of solutions. The compound is generally stable under neutral, basic, and mild oxidative conditions. For critical applications, it is strongly recommended to perform the experimental protocols outlined in this guide to obtain precise quantitative data for the specific solvent systems and conditions being employed.

References

The Pivotal Role of the Boc Protecting Group in Amino Acid Synthesis: A Technical Guide

Introduction

In the intricate field of peptide synthesis and drug development, the precise assembly of amino acids into a predetermined sequence is paramount. This precision hinges on the strategic use of protecting groups to temporarily mask reactive functional moieties, thereby preventing unwanted side reactions. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone of modern synthetic chemistry, particularly in the construction of peptides.[1][2][3] Its widespread adoption is due to its robustness under various reaction conditions and, crucially, its facile removal under specific, mild acidic conditions.[3][4] This guide provides an in-depth examination of the Boc protecting group, detailing its mechanism, application, and the associated experimental protocols vital for researchers in chemistry and drug development.

The Boc Group: Structure and Properties

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group. Structurally, it consists of a tert-butyl group linked to a carbonyl group, which is in turn attached to the nitrogen atom of the amino acid. This linkage effectively reduces the nucleophilicity and basicity of the amine, rendering it unreactive during subsequent synthetic steps like peptide bond formation.[4] A key feature of the Boc group is its stability in the presence of most nucleophiles and bases, allowing for selective reactions at other sites of the molecule.[3][5] Its true utility, however, lies in its acid lability; it can be cleanly cleaved under anhydrous acidic conditions that typically leave other protecting groups, such as the benzyl-based Cbz group, intact.[2][3] This differential stability, known as orthogonality, is fundamental to complex multi-step syntheses.[3][6][7]

Mechanism of Boc Protection and Deprotection

A thorough understanding of the mechanisms governing the application and removal of the Boc group is essential for its effective use.

Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[4][5] The reaction is a nucleophilic acyl substitution.

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amino acid's amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][8]

-

Tetrahedral Intermediate : This attack forms an unstable tetrahedral intermediate.[2][4]

-

Collapse and Byproduct Formation : The intermediate collapses, forming the stable N-Boc protected amino acid. The leaving group, a tert-butyl carbonate, is unstable and decomposes into tert-butanol and carbon dioxide gas.[4][8] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[4][8]

While the reaction can proceed without a base, the use of a mild base like sodium hydroxide, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA) is common to deprotonate the amine, increasing its nucleophilicity and reaction rate.[3][4]

Caption: Logical workflow for Boc protection of an amino acid.

Boc Deprotection

The removal of the Boc group is its defining characteristic and is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][4][9][10]

-

Protonation : The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[2][4][9]

-

Formation of a Tert-butyl Cation : The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2][4][9]

-

Decarboxylation : The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide and regenerating the free amine.[2][9]

-

Amine Salt Formation : In the acidic medium, the newly liberated amine is immediately protonated, forming an amine salt (e.g., a TFA salt).[4][6][7]

A potential complication during deprotection is the reaction of the electrophilic tert-butyl cation with nucleophilic amino acid side chains, such as those of tryptophan or methionine.[1][4] To prevent these undesired alkylation side reactions, "scavengers" like anisole, thioanisole, or dithiothreitol (DTT) are added to the reaction mixture to trap the carbocations.[1][4]

Caption: Acid-catalyzed deprotection pathway for Boc-protected amines.

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was central to the development of Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R.B. Merrifield.[11][12] In Boc-based SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble resin support.

The typical Boc-SPPS cycle involves:

-

Deprotection : The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically 25-50% TFA in dichloromethane (DCM).[6][11][12]

-

Neutralization : The resulting ammonium salt is neutralized to the free amine using a hindered base, such as DIPEA.[6][7][11]

-

Coupling : The next Nα-Boc protected amino acid is activated by a coupling agent (e.g., HBTU) and added to the reaction vessel, where it couples to the free N-terminus of the resin-bound chain.[11]

-

Washing : After each step, the resin is thoroughly washed to remove excess reagents and byproducts.[7][11]

This cycle is repeated until the desired peptide sequence is synthesized. The graduated acid lability is key: the temporary Nα-Boc group is removed with moderate acid (TFA), while more permanent side-chain protecting groups (often benzyl-based) and the linkage to the resin require a much stronger acid, like hydrogen fluoride (HF), for final cleavage.[11][13]

Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data Summary

The efficiency of Boc protection and deprotection steps is critical for the overall yield and purity of the final peptide. The following tables summarize typical reaction conditions and outcomes.

Table 1: Boc Protection of Amino Acids

| Amino Acid | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Glycine | (Boc)₂O | Na₂CO₃ | THF/H₂O | 2 | 30 | >90 | [14] |

| Phenylalanine | (Boc)₂O | NaOH | THF/H₂O | 18 | RT | 89 | [15] |

| Various Amines | (Boc)₂O | NEt₃ | THF | 12 (overnight) | RT | Quantitative | [3] |

| Cbz-carbamate | (Boc)₂O | Pd/C, H₂ | MeOH | 6 | RT | 90 |[3] |

Table 2: Boc Deprotection Conditions

| Substrate | Reagent | Solvent | Time | Temp (°C) | Outcome | Reference |

|---|---|---|---|---|---|---|

| Boc-Peptide-Resin | 50% TFA | DCM | 20-30 min | RT | Complete Deprotection | [12][16] |

| Boc-L-allo-End(Cbz)₂-OtBu | TFA/H₂O (10:1) | - | 3 h | RT | Complete Deprotection | [3] |

| Various Substrates | 25% TFA | DCM | 2 h | RT | Complete Deprotection | [17] |

| Various Substrates | 4M HCl | Dioxane/MeOH | 10-20 min | RT | Complete Deprotection | [18] |

| N-Boc Imidazole | TFE/MeOH | TFE/MeOH | 30 min | 120 | 100% Yield |[19] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Glycine (Solution Phase)

This protocol is adapted from a documented synthetic method for dipeptide synthesis.[14]

-

Materials : Glycine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium carbonate (Na₂CO₃), Tetrahydrofuran (THF), Ethyl acetate, Concentrated Hydrochloric Acid (HCl), Deionized water.

-

Procedure :

-

Dissolution : Dissolve glycine (1.0 equiv) in a 10% aqueous sodium carbonate solution. Stir until fully dissolved.

-

Boc Protection : While maintaining the temperature at approximately 20°C, add a solution of (Boc)₂O (1.05 equiv) dissolved in THF dropwise over 30 minutes.

-

Reaction : Allow the mixture to stir at 30°C for 2 hours.

-

Work-up : Transfer the reaction mixture to a separatory funnel. Extract with an organic solvent like methyl tertiary-butyl ether to remove excess (Boc)₂O. Discard the organic layer.

-

Acidification : Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3 with concentrated HCl. A white precipitate should form.

-

Product Extraction : Extract the acidified aqueous layer with ethyl acetate.

-

Isolation : Wash the organic layer with water, then concentrate it under reduced pressure to precipitate the N-Boc-Glycine product.

-

Drying : Filter the solid and dry under vacuum to obtain the final product.

-

Protocol 2: Standard Boc Deprotection in SPPS

This protocol describes a standard procedure for removing the N-terminal Boc group from a peptide-resin.[16]

-

Materials : Boc-protected peptide-resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Procedure :

-

Resin Swelling : Place the peptide-resin in a suitable reaction vessel and add DCM. Allow the resin to swell for 15-30 minutes with gentle agitation.

-

Pre-wash : Drain the DCM and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.

-

Deprotection : Drain the pre-wash solution. Add fresh deprotection solution (approx. 10 mL per gram of resin) and agitate at room temperature for 20-30 minutes.

-

Washing : Filter off the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the cleaved Boc byproducts.

-

Monitoring (Optional) : The completion of the deprotection can be monitored using a colorimetric method like the Kaiser test, which detects the presence of free primary amines.[16] A positive test (blue beads) indicates the presence of free amines, signifying successful deprotection.

-

The Boc protecting group is an indispensable tool in modern organic synthesis, particularly for the assembly of peptides and other complex nitrogen-containing molecules.[4] Its stability under a wide range of conditions, combined with its clean and efficient removal via acidolysis, provides a robust and reliable strategy for managing amine functionalities.[4] A mastery of the mechanisms, quantitative parameters, and experimental protocols detailed in this guide empowers researchers, scientists, and drug development professionals to effectively harness the power of Boc chemistry in their synthetic endeavors, paving the way for the creation of novel therapeutics and advanced materials.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. benchchem.com [benchchem.com]

- 17. Boc Deprotection - TFA [commonorganicchemistry.com]

- 18. reddit.com [reddit.com]

- 19. pubs.acs.org [pubs.acs.org]

The Significance of 3-Chloro Substitution on the Phenylalanine Ring: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of 3-Chloro-Phenylalanine Substitution.

The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide and small molecule therapeutics. Among these, the 3-chloro substitution on the phenylalanine ring has emerged as a valuable modification for enhancing pharmacological properties. This technical guide provides a comprehensive overview of the significance of this substitution, detailing its impact on molecular interactions, biological activity, and therapeutic potential. The guide also furnishes detailed experimental protocols and data presentation frameworks to support researchers in this domain.

Introduction: The Role of Halogenation in Drug Design

Halogen atoms, particularly chlorine, are frequently introduced into drug candidates to modulate their physicochemical and pharmacokinetic profiles. The introduction of a chlorine atom at the meta-position of the phenylalanine side chain can induce significant changes in the molecule's electronics, lipophilicity, and steric profile. These alterations can lead to improved metabolic stability, enhanced binding affinity for biological targets, and altered receptor signaling.[1][2][3][4] This guide focuses on the multifaceted implications of the 3-chloro substitution on phenylalanine, a prevalent motif in contemporary drug discovery.[1][2]

Physicochemical and Pharmacokinetic Implications

The 3-chloro substitution on the phenylalanine ring imparts several key physicochemical changes that can profoundly influence a drug candidate's behavior in vivo.

-

Increased Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of the molecule. This can enhance membrane permeability and facilitate oral absorption.

-

Modified Electronic Properties: The electron-withdrawing nature of the chlorine atom can alter the electron density of the aromatic ring. This can influence cation-π or other non-covalent interactions with the target protein.

-

Steric Effects: The presence of the chlorine atom can introduce steric hindrance, which may either promote a more favorable binding conformation or, conversely, create unfavorable steric clashes.

-

Enhanced Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation than a C-H bond, which can lead to a longer plasma half-life of the drug.

Impact on Biological Activity: A Focus on Opioid Receptor Ligands

Hypothetical Data Presentation:

To facilitate the systematic evaluation of 3-chloro substitution, the following tables are provided as templates for summarizing key quantitative data. Researchers can populate these tables with their experimental findings to draw meaningful structure-activity relationships (SAR).

Table 1: Comparative Receptor Binding Affinity

| Compound | Sequence | Target Receptor | Kᵢ (nM) ± SEM | Fold Change vs. Unsubstituted |

| Unsubstituted Peptide | e.g., Tyr-D-Ala-Phe-Gly-NH₂ | µ-Opioid Receptor | Experimental Value | 1.0 |

| 3-Cl-Phe Peptide | e.g., Tyr-D-Ala-(3-Cl-Phe)-Gly-NH₂ | µ-Opioid Receptor | Experimental Value | Calculated Value |

| ... | ... | ... | ... | ... |

Table 2: Comparative In Vitro Functional Activity

| Compound | Assay | EC₅₀ (nM) ± SEM | Eₘₐₓ (%) | Fold Change in Potency vs. Unsubstituted |

| Unsubstituted Peptide | e.g., GTPγS Binding | Experimental Value | 100 | 1.0 |

| 3-Cl-Phe Peptide | e.g., GTPγS Binding | Experimental Value | Experimental Value | Calculated Value |

| ... | ... | ... | ... | ... |

Table 3: Comparative Enzymatic Stability

| Compound | Enzyme | Half-life (t₁/₂) (min) | % Degradation at 60 min | Fold Improvement in Stability |

| Unsubstituted Peptide | e.g., Chymotrypsin | Experimental Value | Experimental Value | 1.0 |

| 3-Cl-Phe Peptide | e.g., Chymotrypsin | Experimental Value | Experimental Value | Calculated Value |

| ... | ... | ... | ... | ... |

Mu-Opioid Receptor Signaling Pathway

The µ-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[10] Agonist binding, such as by dermorphin or endomorphin-2, initiates a signaling cascade that leads to analgesia but can also be associated with adverse effects like respiratory depression and tolerance.[10] The diagram below illustrates the canonical signaling pathway. The introduction of a 3-chloro-phenylalanine in a ligand could potentially alter the ligand's binding kinetics, its conformational selection of the receptor, and consequently, the downstream signaling output, including the propensity for β-arrestin recruitment versus G-protein activation (biased agonism).

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of 3-chloro-phenylalanine containing compounds.

Synthesis of Boc-3-Chloro-L-Phenylalanine

This protocol outlines a general procedure for the N-protection of 3-chloro-L-phenylalanine, a crucial step for its use in solid-phase peptide synthesis.

Materials:

-

3-Chloro-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1 M Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-chloro-L-phenylalanine (1.0 eq) in a mixture of 1,4-dioxane and 1 M NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield Boc-3-chloro-L-phenylalanine as a solid.

Solid-Phase Peptide Synthesis (SPPS) of a 3-Cl-Phe Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating 3-chloro-phenylalanine using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Boc-3-chloro-L-phenylalanine

-

Other Fmoc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours.

-

Drain the coupling solution and wash the resin with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Boc-3-chloro-L-phenylalanine at the desired position.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Caption: Solid-Phase Peptide Synthesis Workflow.

Radioligand Competition Binding Assay

This protocol details a method to determine the binding affinity (Kᵢ) of a test compound for a target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., µ-opioid receptor)

-

Radioligand (e.g., [³H]DAMGO for µ-opioid receptor)

-

Test compounds (unlabeled, including unsubstituted and 3-Cl-Phe peptides)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., Naloxone for opioid receptors)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and the radioligand at a concentration near its Kₑ.

-

Competition: Add increasing concentrations of the test compounds to the wells. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a non-specific ligand).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Materials:

-

Cell membranes expressing the target GPCR

-

[³⁵S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Agonist compounds (unsubstituted and 3-Cl-Phe peptides)

-

Scintillation proximity assay (SPA) beads or filter plates

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, and SPA beads (if using SPA format).

-

Agonist Stimulation: Add increasing concentrations of the agonist compounds.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

-

Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation.

-

Detection:

-

SPA Format: Centrifuge the plate and count the radioactivity.

-

Filtration Format: Filter the reaction mixture through a filter plate, wash with ice-cold buffer, and count the radioactivity on the filters.

-

-

Data Analysis:

-

Subtract basal binding (no agonist) from all values.

-

Plot the stimulated binding against the logarithm of the agonist concentration.

-

Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal stimulation) by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The 3-chloro substitution on the phenylalanine ring represents a powerful tool in the medicinal chemist's arsenal for optimizing the properties of peptide and small molecule drug candidates. While this guide provides a foundational understanding and practical methodologies for exploring its significance, further research is needed to fully elucidate the specific quantitative effects of this substitution on various biological targets. The provided frameworks for data presentation and experimental protocols are intended to guide researchers in their efforts to systematically investigate the impact of this and other halogen substitutions in drug design, ultimately contributing to the development of more effective and safer therapeutics.

References

- 1. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preferred solution and calculated conformations of dermorphin and analysis of structure-conformation-activity relationships in the series [Alan]-dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of dermorphin analogues containing N-substituted amino acids in the 2-position of the peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory, application, and practical methodology behind the incorporation of unnatural amino acids (UAAs) into peptides. It is designed to serve as a technical resource for professionals in peptide chemistry, drug discovery, and protein engineering, offering detailed protocols, quantitative data, and visual workflows to facilitate the design and synthesis of next-generation peptide therapeutics.

Introduction: Expanding the Chemical Alphabet of Peptides

Peptides represent a unique therapeutic class, occupying a space between small molecules and large biologics. However, native peptides often suffer from significant limitations, including poor metabolic stability due to rapid proteolytic degradation and low bioavailability.[1] Unnatural amino acids—amino acid analogs not found among the 20 common proteinogenic amino acids—are transformative tools for overcoming these challenges.[2][3] By expanding the chemical diversity of peptides, UAAs can enhance their structural and functional properties, leading to improved drug-like characteristics.[4] The incorporation of UAAs can confer a range of desirable traits, including:

-

Enhanced Proteolytic Stability: Altering the peptide backbone or side chains can sterically hinder protease recognition, significantly extending the in vivo half-life.[5][6]

-

Improved Pharmacokinetic Profiles: UAA modifications can modulate lipophilicity and binding to serum proteins, reducing clearance and prolonging circulation.[2][7]

-

Increased Binding Affinity and Selectivity: Novel functionalities introduced by UAAs can create additional interactions with biological targets, leading to higher potency and specificity.[7][8]

-

Conformational Constraint: UAAs are used to induce and stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.[9][10] This is frequently achieved through techniques like peptide "stapling."[8]

-

Bio-orthogonal Handles: UAAs can introduce unique chemical groups like azides or alkynes, allowing for precise labeling with probes or other molecules without interfering with biological systems.[7]

Classification of Unnatural Amino Acids

The vast array of available UAAs can be broadly categorized based on the nature of their structural modification. This classification helps in the rational design of peptides with desired properties.[9][10][11]

Data Presentation: Quantifying the Impact of UAA Incorporation

The theoretical benefits of UAAs are substantiated by significant empirical evidence. The following tables summarize quantitative data demonstrating the impact of specific UAA modifications on peptide stability and binding affinity.

Enhancement of Proteolytic Stability

Incorporating UAAs such as D-amino acids or N-methylated residues sterically hinders the approach of proteases, dramatically increasing the peptide's half-life in biological media.[5][6][12]

| Peptide Modification | Base Peptide Sequence | Modification Details | Matrix | Half-Life (t½) | Fold Improvement | Reference |

| D-Amino Acid Substitution | MUC2 Epitope (L-form) | D-amino acids at termini | Human Plasma | > 24 hours | Significant (L-form degraded rapidly) | [12] |

| D-Amino Acid Substitution | Antitumor Peptide (L-RDP215) | Full L to D substitution | Human Serum | > 48 hours | > 48x (L-form t½ ≈ 1 hr) | [13] |

| N-Methylation | Cyclic Hexapeptide | Three N-methyl groups | Human Plasma | > 360 min | Stable (unmodified also stable due to cyclization) | |

| N-Methylation | Linear Peptide Analog | Single N-methyl group | Trypsin Solution | > 8 hours | > 16x (unmodified t½ < 30 min) | [6] |

Table 1: Comparative proteolytic stability of peptides with and without UAA modifications.

Improvement of Target Binding Affinity

Conformational stabilization via UAA-mediated stapling pre-organizes a peptide into its bioactive shape (e.g., an α-helix), reducing the entropic penalty of binding and significantly improving affinity for its target.[8] A prominent example is the development of stapled peptide inhibitors for the p53-MDM2 protein-protein interaction, a key target in cancer therapy.

| Peptide Inhibitor | Stapling Strategy | Target Protein | Binding Affinity (IC₅₀) | Fold Improvement | Reference |

| PDI (Linear) | None | MDM2 | 44 nM | - | [2] |

| Stapled PDI (1) | Photoinduced Cycloaddition | MDM2 | 6.3 nM | ~7x | [2] |

| PDI (Linear) | None | MDMX | 550 nM | - | [2] |

| Stapled PDI (1) | Photoinduced Cycloaddition | MDMX | 220 nM | ~2.5x | [2] |

| Linear Peptide | None | GK Domain | 34.0 µM | - | |

| Stapled Peptide (1) | Hydrophilic Staple | GK Domain | 1.36 µM | ~25x |

Table 2: Comparative binding affinity of linear vs. stapled peptides targeting oncogenic protein-protein interactions.

Experimental Protocols

The successful synthesis and purification of UAA-containing peptides rely on well-established chemical methodologies, primarily Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a UAA-Containing Peptide

This protocol outlines a manual synthesis cycle using the Fmoc/tBu strategy, which is widely applicable for both natural and unnatural amino acids.[9]

Materials:

-

Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang/Trityl resin.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold).

-

Deprotection Reagent: 20% Piperidine in DMF.

-

Amino Acids: Fmoc-protected natural and unnatural amino acids.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Procedure:

-

Resin Swelling:

-

Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Add DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.

-

Optional: Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.

-

Add the base (DIPEA, 6-10 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered UAAs, extend the coupling time or use a stronger coupling reagent like HATU.[9]

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should remain yellow).

-

-

Chain Elongation:

-

Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the desired sequence.

-

-

Final Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.

-

Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups simultaneously.

-

-

Peptide Precipitation and Collection:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x volume).

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether, wash the pellet with fresh cold ether, and centrifuge again.

-

Dry the crude peptide pellet under vacuum.

-

Protocol for Peptide Purification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.

Materials:

-

HPLC System: Preparative or semi-preparative HPLC with a UV detector.

-

Column: C18 stationary phase column.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Sample: Crude peptide dissolved in a minimal amount of Mobile Phase A or a compatible solvent.

Procedure:

-

Sample Preparation:

-

Dissolve the dried crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

-

System Equilibration:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved on the UV detector (monitoring at ~214 nm and 280 nm).

-

-

Chromatographic Separation:

-

Inject the filtered sample onto the column.

-

Run a linear gradient of increasing Mobile Phase B. A typical gradient is 5% to 65% B over 30-60 minutes. The gradient slope can be adjusted to optimize the separation of the target peptide from impurities.

-

-

Fraction Collection:

-

Collect fractions corresponding to the major peak that elutes from the column. The expected retention time can be estimated based on the peptide's hydrophobicity.

-

-

Purity Analysis and Lyophilization:

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with >95% purity.

-

Freeze the pooled solution and lyophilize (freeze-dry) to obtain the pure peptide as a white, fluffy powder.

-

Protocol for Peptide Characterization by Mass Spectrometry

Mass spectrometry (MS) is essential to confirm the identity of the synthesized peptide by verifying its molecular weight.[12]

Materials:

-

Mass Spectrometer: MALDI-TOF or ESI-LC/MS system.

-

For MALDI-TOF: Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, CHCA).

-

For ESI-LC/MS: Solvents as described for RP-HPLC.

Procedure (MALDI-TOF):

-

Sample Preparation:

-

Dissolve a small amount of the purified peptide in 0.1% TFA.

-

On a MALDI target plate, spot 1 µL of the matrix solution.

-

Add 1 µL of the peptide solution to the matrix spot and mix gently.

-

Allow the spot to air-dry completely (co-crystallization).

-

-

Data Acquisition:

-

Load the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Compare the observed molecular weight ([M+H]⁺ ion) with the calculated theoretical molecular weight of the peptide to confirm its identity.

-

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex workflows and biological pathways relevant to UAA peptide chemistry.

General Workflow for UAA Peptide Synthesis and Analysis

This diagram illustrates the end-to-end process from peptide design to the final, characterized product.

Case Study: Inhibition of the p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by its negative regulator, MDM2, which binds to p53 and promotes its degradation. Stapled peptides incorporating UAAs can mimic the α-helical domain of p53, disrupt the p53-MDM2 interaction, and reactivate p53's tumor-suppressing function.[2][4]

References

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. qyaobio.com [qyaobio.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. grokipedia.com [grokipedia.com]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jpt.com [jpt.com]

- 12. researchgate.net [researchgate.net]

- 13. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Potential Biological Activities of Chlorinated Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract